13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Description
This compound is a tricyclic heterocyclic molecule featuring a fused oxa-triaza core with a phenyl group at position 8 and an ethyl group at position 12. Its IUPAC name reflects the complex bicyclic framework (7.4.0.0³,⁷) and the ketone functionalities at positions 6, 10, and 13. Notably, it has demonstrated inhibitory activity against bromodomain testis-specific (BRDT) proteins, with a reported Ki value of 1400 nM . This biological relevance positions it as a candidate for epigenetic drug development.
Properties
IUPAC Name |
13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-2-20-14-13(15(21)19-17(20)23)11(9-6-4-3-5-7-9)12-10(18-14)8-24-16(12)22/h3-7,11,18H,2,8H2,1H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTVHKOJALQDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=CC=C4)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-657361 involves several steps, starting with the preparation of the biphenyl and benzodioxin intermediates. The biphenyl intermediate is typically synthesized through a Suzuki coupling reaction, while the benzodioxin intermediate is prepared via a cyclization reaction. These intermediates are then coupled using a thioetherification reaction to form the final product .
Industrial Production Methods
Industrial production of WAY-657361 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
WAY-657361 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the acetamide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as sodium hydride and alkyl halides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
WAY-657361 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-657361 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and modulating various biochemical pathways. This inhibition can lead to changes in cellular processes, such as inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents at position 8 (aryl group) and position 13 (alkyl group) . Below is a comparative analysis of analogs (Table 1) and key findings:
Table 1: Structural and Activity Comparison of Analogs
| Compound Name (Simplified) | Position 8 Substituent | Position 13 Substituent | Ki (nM) | Source |
|---|---|---|---|---|
| Target Compound | Phenyl | Ethyl | 1400 | [4] |
| 8-(4-Methoxyphenyl) analog | 4-Methoxyphenyl | Methyl | 40,000 | [4] |
| 8-(3,4,5-Trimethoxyphenyl) | 3,4,5-Trimethoxyphenyl | Methyl | N/A | [2] |
| 8-(4-Methylphenyl) analog | 4-Methylphenyl | Ethyl | N/A | [3] |
| BJ04686 | 4-Trifluoromethylphenyl | Methyl | N/A | [7] |
| 8-(2,4-Dimethoxyphenyl) | 2,4-Dimethoxyphenyl | Ethyl | N/A | [9] |
Key Observations
Position 8 Substituents
- Electron-Donating Groups Reduce Potency : The 4-methoxyphenyl analog (Ki = 40,000 nM) is ~28-fold less potent than the target compound, suggesting that electron-donating groups (e.g., methoxy) may hinder binding to BRDT .
- Steric and Electronic Effects : The 3,4,5-trimethoxyphenyl analog () and 2,4-dimethoxyphenyl analog () have bulkier substituents, which likely disrupt optimal interactions in the bromodomain binding pocket. In contrast, the unsubstituted phenyl group in the target compound allows better fit and hydrophobic interactions.
- Electron-Withdrawing Groups: The 4-trifluoromethylphenyl analog (BJ04686, ) introduces a strong electron-withdrawing group, but its activity remains uncharacterized.
Position 13 Substituents
- Ethyl vs. Methyl : The target compound’s ethyl group at position 13 may enhance lipophilicity and van der Waals interactions compared to methyl-substituted analogs (e.g., ).
- Longer Alkyl Chains : Analogs with propyl or 2-methylpropyl groups () are reported but lack activity data. These modifications could influence solubility or off-target effects.
Core Modifications
- Oxa-Triaza vs. Oxa-Diaza Systems : Compounds in feature an 8-oxatricyclo core with thiazole or pyridine substituents. While structurally distinct, they target DNA repair enzymes, highlighting the versatility of tricyclic frameworks in diverse therapeutic applications .
Biological Activity
The compound 13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione is a complex organic molecule notable for its unique tricyclic structure and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of triazatricyclo compounds , characterized by the presence of nitrogen in its heterocyclic structure. Its molecular formula is with a molecular weight of approximately 325.32\g/mol .
Structural Representation
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O4 |
| Molecular Weight | 325.32 g/mol |
| IUPAC Name | This compound |
| CAS Number | 854137-39-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functionalization processes. Specific reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity .
The biological activity of This compound is primarily attributed to its interactions with various biological targets such as enzymes and receptors. It has shown potential as an inhibitor of specific protein-protein interactions (PPIs), particularly in cancer-related pathways .
Pharmacological Studies
Research indicates that structural modifications can significantly influence the compound's biological activity:
- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways.
- Anticancer Activity : Preliminary data suggest its potential application in cancer therapy through the inhibition of bromodomain-containing proteins .
Case Studies
Several studies have highlighted the biological relevance of this compound:
- Inhibition Studies : A study evaluated the inhibitory effects of various triazine derivatives on cancer cell lines, showing that modifications in the tricyclic structure enhance inhibitory potency against specific targets .
- Structural Activity Relationship (SAR) : Research focused on SAR has provided insights into how different substituents affect biological activity, which is crucial for developing more effective therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
